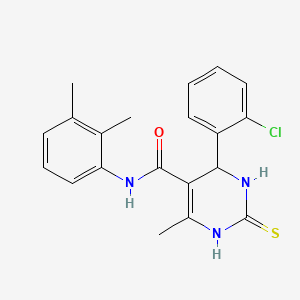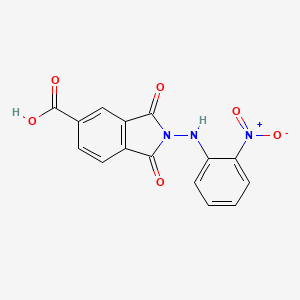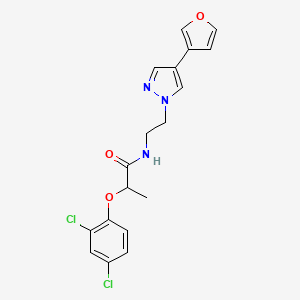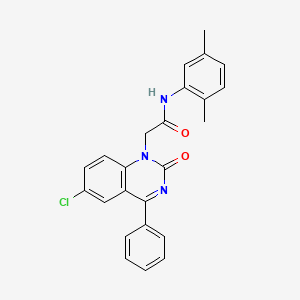![molecular formula C21H15F3N4O2 B2896517 3-(pyridin-4-ylmethyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941953-80-6](/img/structure/B2896517.png)
3-(pyridin-4-ylmethyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(pyridin-4-ylmethyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a derivative of pyrido[2,3-d]pyrimidine . Pyrido[2,3-d]pyrimidines are emerging scaffolds in medicinal chemistry with a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidine derivatives has been reported to involve Pd-catalyzed one-pot direct ortho C–H arylation . This protocol provides a variety of biphenyl-containing pyrrolo[2,3-d]pyrimidines in good to excellent yields . Many functional groups are well tolerated under these direct C–H arylation conditions .Chemical Reactions Analysis
The chemical reactions involving pyrido[2,3-d]pyrimidine derivatives primarily involve Pd-catalyzed one-pot direct ortho C–H arylation . This protocol provides a variety of biphenyl-containing pyrrolo[2,3-d]pyrimidines in good to excellent yields .Aplicaciones Científicas De Investigación
Synthesis Methods and Catalysis
An efficient synthesis method for pyrido[3,2-d]pyrimidine-2,4(1H,3H)-diones, including compounds similar to the one , has been reported using triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica as a reusable catalyst. This method is notable for its efficiency and the reusability of the catalyst (Rahmani et al., 2018).
Structural Diversity and Biopharmaceutical Properties
Structural diversification of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, akin to the target compound, results in significant variation in their biopharmaceutical properties. This includes a broad range of solubility, permeability, and predicted human in vivo intrinsic clearance values, demonstrating the compound's potential in drug development and other biomedical applications (Jatczak et al., 2014).
Molecular Structure and Hydrogen Bonding
The molecular structure of related compounds features hydrogen bonding, forming extended ribbons, as observed in co-crystals of 3,4-bis[(pyridin-3-ylmethyl)amino]cyclobut-3-ene-1,2-dione with benzoic acid. This implies the compound’s potential in forming structurally interesting and potentially functional materials (Lemmerer & Bourne, 2012).
Metal-Free Synthesis Approaches
Metal-free synthesis approaches for similar compounds have been explored, such as the synthesis of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides, which could offer environmentally friendly and cost-effective alternatives to traditional metal-catalyzed processes (Zheng et al., 2014).
Catalyst-Free Synthesis in Water
The catalyst-free synthesis of related pyrido[2,3-d]pyrimidines in water presents an eco-friendly and simple approach to synthesizing these compounds, further expanding their practical applications in various scientific fields (Rahmati & Khalesi, 2012).
Antimicrobial Activity
Some pyrido[1,2-a] pyrimidine derivatives show promising antimicrobial activities, suggesting that similar compounds, such as the one , might possess valuable biological properties for drug discovery (Alwan et al., 2014).
Mecanismo De Acción
Target of Action
The primary target of F2437-0379 is a particular enzyme known as kinase . Kinases are enzymes that play a pivotal role in cell signaling pathways, which govern a multitude of cellular processes such as growth, differentiation, and apoptosis .
Mode of Action
F2437-0379 functions by inhibiting kinase . By selectively inhibiting these kinases, F2437-0379 can modulate aberrant signaling pathways that are often hijacked in pathological conditions, thereby restoring normal cellular functions . One of the distinguishing features of F2437-0379’s mechanism is its high specificity. Unlike traditional therapies that may exert wide-ranging effects on multiple pathways, F2437-0379 has been engineered to target specific kinases with minimal off-target effects .
Biochemical Pathways
The inhibition of kinase by F2437-0379 affects cell signaling pathways, which govern a multitude of cellular processes such as growth, differentiation, and apoptosis . By curbing these aberrant signals, F2437-0379 holds the potential to halt or even reverse pathological conditions .
Pharmacokinetics
Pharmacokinetics, sometimes described as what the body does to a drug, refers to the movement of drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion . The drug’s ability to penetrate cellular membranes efficiently allows it to reach intracellular targets, enhancing its therapeutic efficacy .
Result of Action
F2437-0379 shows considerable promise in targeting malignancies that are driven by dysregulated kinase activity, such as specific subtypes of leukemia, lung cancer, and breast cancer . In these cancers, mutations or overexpression of kinases contribute to uncontrolled cell proliferation and survival . By curbing these aberrant signals, F2437-0379 holds the potential to halt or even reverse tumor progression .
Propiedades
IUPAC Name |
3-(pyridin-4-ylmethyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyrido[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O2/c22-21(23,24)16-4-1-3-15(11-16)13-27-17-5-2-8-26-18(17)19(29)28(20(27)30)12-14-6-9-25-10-7-14/h1-11H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGYYPCPCXWQEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C3=C(C(=O)N(C2=O)CC4=CC=NC=C4)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Methoxy-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2896435.png)




![(E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2896445.png)

![N-Methyl-N-[2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2896448.png)
![8-(2-((4-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896450.png)
![N-[(2,6-Difluorophenyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2896451.png)
![1-(3-Methoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2896452.png)
![methyl 3-(N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2896454.png)
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2896457.png)